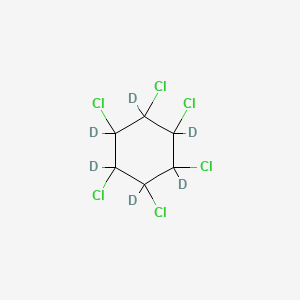

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

Description

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane (CAS: 86194-41-4) is a stable isotope-labeled analog of α-hexachlorocyclohexane (α-HCH), where six hydrogen atoms are replaced with deuterium. Its molecular formula is C₆D₆Cl₆, with a molecular weight of 296.87 g/mol (vs. 290.81 g/mol for unlabeled α-HCH) . This compound is synthesized for use as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to improve the accuracy of quantifying environmental pollutants like HCH isomers . It is supplied as a 100 µg/mL solution in cyclohexane and stored at +20°C to ensure stability .

Properties

IUPAC Name |

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028007 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86194-41-4 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86194-41-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane typically involves the chlorination of cyclohexane followed by isotopic exchange reactions to replace hydrogen atoms with deuterium. The process can be summarized as follows:

Chlorination of Cyclohexane: Cyclohexane is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction yields 1,2,3,4,5,6-hexachlorocyclohexane.

Isotopic Exchange: The hexachlorocyclohexane is then treated with deuterium gas or deuterated solvents under specific conditions to replace the hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound would follow similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexadeuteriocyclohexanol derivatives.

Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

Oxidation Reactions: Oxidation can lead to the formation of hexadeuteriocyclohexanone or other oxygenated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Hexadeuteriocyclohexanol derivatives.

Reduction: Partially or fully dechlorinated cyclohexane derivatives.

Oxidation: Hexadeuteriocyclohexanone and other oxygenated compounds.

Scientific Research Applications

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane has several applications in scientific research:

Isotopic Labeling Studies: Used as a model compound to study the effects of isotopic substitution on chemical reactions and mechanisms.

Environmental Chemistry: Investigated for its persistence and behavior in the environment, particularly in studies related to the fate of chlorinated compounds.

Pharmacokinetics: Used in studies to understand the metabolic pathways and distribution of deuterated compounds in biological systems.

Material Science: Explored for its potential use in the development of deuterated materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane involves its interaction with various molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and reactivity with enzymes and other biomolecules. The heavier isotope can lead to kinetic isotope effects, altering the rate of chemical reactions and metabolic processes.

Comparison with Similar Compounds

Table 1: Molecular Properties of HCH Isomers and Deuterated Analog

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| α-HCH (unlabeled) | C₆H₆Cl₆ | 290.81 | 319-84-6 | Axial-equatorial Cl arrangement |

| 1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane | C₆D₆Cl₆ | 296.87 | 86194-41-4 | Deuterium-labeled α-HCH |

| β-HCH | C₆H₆Cl₆ | 290.81 | 319-85-7 | Fully equatorial Cl arrangement |

| γ-HCH (Lindane) | C₆H₆Cl₆ | 290.82 | 58-89-9 | Insecticidal activity |

| δ-HCH | C₆H₆Cl₆ | 290.81 | 319-86-8 | Mixed Cl stereochemistry |

- Isotopic Labeling : The deuterated compound’s primary distinction is its use of deuterium, which reduces interference in mass spectrometry due to its distinct mass shift .

- Stereochemistry : Like α-HCH, the deuterated analog retains the 1α,2α,3β,4α,5β,6β chlorine configuration .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

- Volatility : Deuterated α-HCH has similar volatility to unlabeled α-HCH but exhibits a ~2% higher molecular weight , affecting its retention time in chromatography .

- Reactivity : Isotopic substitution minimally alters chemical reactivity, making it ideal for tracing environmental α-HCH degradation pathways .

Environmental and Toxicological Behavior

Table 3: Environmental Persistence and Toxicity

Biological Activity

1,2,3,4,5,6-Hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane (HCH) is a chlorinated hydrocarbon that has garnered significant attention due to its biological activity and environmental impact. Known for its use as an insecticide and its persistence in the environment, HCH's biological effects are critical for understanding its implications in toxicology and environmental science.

- Molecular Formula : C₆H₆Cl₆

- Molecular Weight : 290.83 g/mol

- CAS Number : 608-73-1

- IUPAC Name : 1,2,3,4,5,6-Hexachlorocyclohexane

The biological activity of HCH is primarily attributed to its ability to disrupt cellular processes. It acts as a neurotoxin by interfering with the normal functioning of ion channels in nerve cells. This disruption can lead to hyperactivity and eventual paralysis in insects and other organisms.

Key Mechanisms:

- Neurotoxicity : Inhibition of neurotransmitter release and modulation of sodium channels.

- Endocrine Disruption : Potential interference with hormonal signaling pathways.

Toxicity Studies

Research indicates that HCH exhibits a range of toxic effects across different species. Below is a summary of findings from various studies:

| Organism | Observed Effects | Reference |

|---|---|---|

| Daphnia magna | Reduced mobility and reproduction rates | |

| Rats | Liver damage and altered enzyme activity | |

| Fish (Carp) | Behavioral changes and mortality |

Case Studies

-

Aquatic Toxicity :

A study on Daphnia magna revealed that exposure to HCH resulted in significant reproductive toxicity and reduced mobility. The no-observed-effect concentration (NOEC) was determined to be significantly lower than previously established thresholds for similar compounds. -

Mammalian Toxicity :

In rodent models, chronic exposure to HCH led to liver hypertrophy and increased serum liver enzymes. These findings suggest potential carcinogenic effects that warrant further investigation. -

Endocrine Disruption :

Research has indicated that HCH may mimic estrogenic activity in vitro, raising concerns about its potential role as an endocrine disruptor in wildlife and humans.

Environmental Impact

HCH is known for its persistence in the environment due to its low volatility and high lipophilicity. It accumulates in the fatty tissues of organisms and can biomagnify through food webs.

Persistence and Bioaccumulation

- Half-life in soil : Up to several years.

- Bioaccumulation factor (BAF) : High BAF values indicate significant accumulation in aquatic organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.